[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a complex organic compound that features a unique combination of benzodioxole, thiazole, and triazole moieties
Preparation Methods
The synthesis of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring is formed through a cyclization reaction with methylene chloride under basic conditions.
Thiazole Ring Formation: The benzodioxole intermediate is then reacted with thioamide and an α-halo ketone to form the thiazole ring.
Triazole Ring Formation: The final step involves the reaction of the thiazole intermediate with a hydrazine derivative to form the triazole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Materials Science: Its ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar compounds include:
1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound shares the benzodioxole moiety but lacks the thiazole and triazole rings.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: This compound also contains the benzodioxole ring but differs in its overall structure and functional groups.
2-Propenal, 3-(1,3-benzodioxol-5-yl): Another benzodioxole-containing compound with different chemical properties and applications.
The uniqueness of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE lies in its combination of three distinct heterocyclic rings, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-18-7-15-17-14(18)22-6-10-5-21-13(16-10)9-2-3-11-12(4-9)20-8-19-11/h2-5,7H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUYIJCWALVXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CSC(=N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.